molecular formula C17H16N2OS2 B2676184 N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-2-carboxamide CAS No. 2034482-76-1

N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2676184
CAS No.: 2034482-76-1
M. Wt: 328.45
InChI Key: BOZUNFIKNVTMQO-UHFFFAOYSA-N
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Description

The molecule “N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a thiophene ring, a cyclopentyl ring, a benzo[d]thiazole ring, and a carboxamide group . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecule contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also contains a benzo[d]thiazole ring, which is a fused ring system with a benzene ring and a thiazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and the aromatic systems. For example, the thiophene and benzo[d]thiazole rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might contribute to its stability, and the carboxamide group could influence its solubility .

Scientific Research Applications

Heterocyclic Compound Synthesis

N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-2-carboxamide plays a crucial role in the synthesis of various heterocyclic compounds. For instance, the compound has been involved in the copper-catalyzed intramolecular cyclization of substituted 1-acyl-3-(2-bromophenyl)thioureas, leading to the synthesis of N-benzothiazol-2-yl-amides under mild conditions with good to excellent yields (Wang et al., 2008). This method showcases the versatility of N-benzothiazol-2-yl-amides in synthetic chemistry, offering a new pathway for the construction of complex molecules.

Antibacterial and Anticancer Agents

Research has identified derivatives of benzo[d]thiazole-2-carboxamide as promising candidates for antibacterial and anticancer agents. Novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide have shown significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without exhibiting cytotoxicity towards mammalian Vero cell lines (Palkar et al., 2017). This indicates the potential of benzo[d]thiazole-2-carboxamide derivatives in developing new antibacterial agents with low toxicity.

Material Science and Photovoltaic Performance

In the realm of material science, particularly in the development of dye-sensitized solar cells (DSSCs), the introduction of 2-(thiophen-2-yl)thiazole as a π-bridge into diethylamino coumarin and novel coumarin sensitizers has shown to improve light-harvesting capabilities and photovoltaic performance. This advancement suggests that compounds related to this compound could contribute significantly to the efficiency of photovoltaic devices (Han et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzo[d]thiazole derivatives have been found to inhibit quorum sensing in bacteria, which is a type of communication that can influence biofilm formation and virulence .

Properties

IUPAC Name

N-(1-thiophen-2-ylcyclopentyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-15(16-18-12-6-1-2-7-13(12)22-16)19-17(9-3-4-10-17)14-8-5-11-21-14/h1-2,5-8,11H,3-4,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZUNFIKNVTMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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